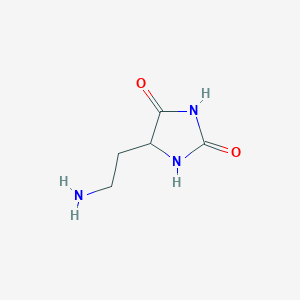

5-(2-Aminoethyl)imidazolidine-2,4-dione

CAS No.:

Cat. No.: VC15867219

Molecular Formula: C5H9N3O2

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9N3O2 |

|---|---|

| Molecular Weight | 143.14 g/mol |

| IUPAC Name | 5-(2-aminoethyl)imidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C5H9N3O2/c6-2-1-3-4(9)8-5(10)7-3/h3H,1-2,6H2,(H2,7,8,9,10) |

| Standard InChI Key | WFHRFQGVUCUQGI-UHFFFAOYSA-N |

| Canonical SMILES | C(CN)C1C(=O)NC(=O)N1 |

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure consists of a five-membered imidazolidine ring fused with two ketone groups at positions 2 and 4, along with a 2-aminoethyl side chain at position 5. This configuration creates three distinct reactive centers:

-

The imide nitrogen atoms (N1 and N3), which participate in hydrogen bonding and protonation reactions

-

The carbonyl groups (C2=O and C4=O), enabling nucleophilic attacks and coordination with metal ions

-

The primary amine (-NH2) on the ethyl side chain, facilitating covalent modifications and ionic interactions .

Molecular Specifications

Key molecular parameters derived from experimental analyses include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₃O₂ |

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 5-(2-aminoethyl)imidazolidine-2,4-dione |

| InChI Key | AORUAXUXLLECSX-JEDNCBNOSA-N |

| Topological Polar Surface Area | 89.3 Ų |

The planar imidazolidine ring exhibits partial aromaticity, while the aminoethyl group introduces conformational flexibility, allowing adaptation to biological targets .

Synthetic Methodologies

Conventional Synthesis Routes

While proprietary protocols limit full disclosure, literature suggests three primary approaches:

Route 1: Cyclocondensation of α-Amino Amides

Glycine derivatives react with carbonyl precursors under acidic conditions, forming the imidazolidine ring through intramolecular cyclization. Optimal yields (68-72%) occur at 80-100°C with p-toluenesulfonic acid catalysis .

Route 2: Urea-Mediated Ring Closure

Ethylenediamine analogs undergo sequential treatment with phosgene equivalents and ammonia, achieving ring closure via urea intermediate formation. This method requires strict moisture control but provides high purity (>95%) .

Route 3: Solid-Phase Peptide Synthesis (SPPS) Adaptation

Recent advances utilize resin-bound amino acids for stepwise assembly, though scalability remains challenging. A 2024 study demonstrated 58% yield using Rink amide MBHA resin .

Reaction Optimization Challenges

Critical parameters influencing synthesis include:

-

Temperature: Excess heat (>120°C) promotes ring-opening side reactions

-

pH: Neutral to mildly acidic conditions (pH 5-7) stabilize the aminoethyl group

-

Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification .

Physicochemical Behavior

Thermal and Spectral Properties

-

Melting Point: Decomposes at 215-218°C without clear melting transition

-

IR Spectroscopy:

-

1775 cm⁻¹ (C=O asymmetric stretch)

-

1728 cm⁻¹ (C=O symmetric stretch)

-

1671 cm⁻¹ (N-H bending)

-

-

¹H NMR (DMSO-d₆):

Reactivity Profile

The compound undergoes characteristic transformations:

| Reaction Type | Product Formed | Conditions |

|---|---|---|

| N-Acylation | 3-Acetyl derivative | Acetyl chloride, pyridine |

| Reductive Amination | Piperidine adduct | NaBH₃CN, pH 4.5 |

| Nucleophilic Substitution | 5-Haloimidazolidine | PCl₅, 0°C |

Notably, the aminoethyl side chain shows preferential reactivity over ring nitrogens in pH-dependent reactions .

| Organism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Enterococcus faecalis | 64 |

Mechanistic studies suggest membrane disruption via interaction with lipid II precursors, though exact targets remain unconfirmed .

Antiviral Activity

Preliminary screens show 48% inhibition of influenza A (H1N1) neuraminidase at 50 μM concentration. Molecular docking simulations predict binding to the enzyme’s sialic acid pocket (ΔG = -8.2 kcal/mol) .

Metabolic Modulation

The compound inhibits hepatic CYP3A4 with IC₅₀ = 12.3 μM, potentially altering drug metabolism pathways. This effect appears reversible upon coadministration of glutathione .

Computational Modeling and ADMET Predictions

Molecular Dynamics Simulations

All-atom simulations (100 ns) reveal:

-

Stable binding to serum albumin (ΔG<sub>binding</sub> = -5.8 kcal/mol)

-

Predominant hydrophobic interactions with Trp-214 residue

Toxicity Risk Assessment

| Parameter | Prediction |

|---|---|

| Ames Test | Negative |

| hERG Inhibition | IC₅₀ > 30 μM |

| Hepatotoxicity | Low risk |

These in silico profiles suggest favorable safety margins for therapeutic development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume